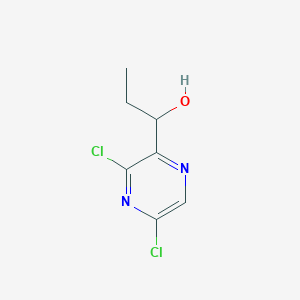

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol

説明

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a chlorinated pyrazine derivative bearing a hydroxyl group on a propanol chain. The compound’s structure features a pyrazine ring substituted with two chlorine atoms at the 3- and 5-positions, coupled with a propan-1-ol moiety at the 2-position. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which facilitate diverse reactivity and intermolecular interactions .

特性

分子式 |

C7H8Cl2N2O |

|---|---|

分子量 |

207.05 g/mol |

IUPAC名 |

1-(3,5-dichloropyrazin-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H8Cl2N2O/c1-2-4(12)6-7(9)11-5(8)3-10-6/h3-4,12H,2H2,1H3 |

InChIキー |

BRMKTQRFDIVNNN-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=NC=C(N=C1Cl)Cl)O |

製品の起源 |

United States |

準備方法

1-(3,5-ジクロロピラジン-2-イル)プロパン-1-オールの合成は、通常、制御された条件下で3,5-ジクロロピラジンと適切なプロパノール誘導体を反応させることから始まります。 一般的な方法の1つは、水酸化ナトリウムなどの塩基を使用し、求核置換反応を促進して、目的の生成物を生成することです 。工業生産方法では、同様の合成経路を使用することがありますが、大規模生産に合わせて最適化されており、高収率と高純度を保証します。

化学反応の分析

科学研究への応用

1-(3,5-ジクロロピラジン-2-イル)プロパン-1-オールは、科学研究でいくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用され、特に医薬品や農薬の開発に使用されます。

生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性を研究されています。

医学: 特に感染症や癌の治療における治療薬としての可能性を探求するための研究が進行中です。

科学的研究の応用

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

作用機序

1-(3,5-ジクロロピラジン-2-イル)プロパン-1-オールの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節することで、効果を発揮する可能性があります。たとえば、細菌の細胞壁合成に関与する特定の酵素の活性を阻害し、抗菌効果をもたらす可能性があります。 さらに、細胞シグナル伝達経路を阻害し、抗癌効果をもたらす可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one

This compound () shares a propanol-derived chain but differs in its heterocyclic core (pyrazole vs. pyrazine) and functional groups. Key distinctions:

- Core Structure : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. pyrazine (6-membered, two para nitrogen atoms). Pyrazines are more electron-deficient, influencing reactivity in nucleophilic substitutions or coordination chemistry.

- Substituents : The pyrazole derivative has methyl and chloro groups, while the target compound features dichloro substitution. Chlorine atoms on pyrazine may enhance thermal stability and lipophilicity compared to methyl groups.

- Functional Group: A ketone (propan-2-one) in the analog vs. a primary alcohol (propan-1-ol) in the target compound.

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This complex heterocycle () provides insights into substituent effects:

- Nitrophenyl and Thioxo Groups: Electron-withdrawing nitro and thiocarbonyl groups reduce electron density, contrasting with the dichloropyrazine-propanol system. Such groups may lower melting points (190.9°C for this compound) compared to chlorinated pyrazines, which typically exhibit higher thermal stability.

- IR Spectral Data : The analog’s IR peaks at 2188 cm⁻¹ (C≡N) and 1308 cm⁻¹ (C=S) highlight functional group diversity, whereas the target compound’s hydroxyl group would show a broad O-H stretch (~3200–3600 cm⁻¹) absent in the evidence .

Propan-1-ol in Regenerated Cellulose Systems

This suggests that the hydroxyl group in 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol could similarly interact with polymers or biomaterials, modifying hydrophobicity or mechanical properties .

Data Table: Comparative Properties of Analogous Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s dichloropyrazine-propanol structure may require careful control of chlorination and hydroxylation steps, contrasting with the higher yields (79%) reported for the pyrazole-pyrimidine hybrid in .

- Solubility and Reactivity : The hydroxyl group likely improves aqueous solubility compared to ketone-containing analogs, aligning with propan-1-ol’s use in cellulose regeneration () . However, chlorine substituents may offset this by increasing hydrophobicity.

- Thermal Stability : Dichloropyrazines generally exhibit higher decomposition temperatures than methyl-substituted pyrazoles (e.g., ), suggesting utility in high-temperature applications .

生物活性

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by detailed research findings and case studies.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antibacterial properties. For instance, compounds similar to 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |

|---|---|---|

| 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol | TBD | TBD |

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

Note: MIC values for 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol are yet to be determined in the cited studies.

Antifungal Activity

In addition to antibacterial effects, compounds containing the pyrazine moiety have been evaluated for antifungal activity. Preliminary data suggest that these compounds may inhibit fungal growth by disrupting cell membrane integrity.

Case Study: Antifungal Screening

A study conducted on various pyrazine derivatives reported that several compounds exhibited antifungal activity against Candida albicans with MIC values ranging from 32 to 128 μg/mL. The structure–activity relationship indicated that modifications in the side chain could enhance antifungal properties.

Anticancer Activity

The potential anticancer effects of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol have also been explored. Research indicates that certain pyrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (μM) against HeLa Cells | Mechanism of Action |

|---|---|---|

| 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol | TBD | TBD |

| Compound C | 7 | Inhibition of ATPase |

| Compound D | 15 | Induction of apoptosis |

Note: IC50 values for 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol are still under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。